molecular formula C9H8N2OS B11901698 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol

2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B11901698
M. Wt: 192.24 g/mol
InChI Key: LJKNOFDSFBUVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol (CAS 1429902-63-5) is a high-value chemical building block in medicinal chemistry, with a molecular formula of C9H8N2OS and a molecular weight of 192.24 g/mol . Its primary research application is as a critical synthetic intermediate in the development of novel pharmaceutical agents. This compound serves as a core template for the design and synthesis of thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MRGPRX1) . MRGPRX1 is a human sensory neuron-specific receptor recognized as a promising therapeutic target for the treatment of neuropathic pain . Researchers utilize this scaffold to create compounds that potentiate the effects of endogenous agonists at the central nervous system, offering a potential pathway for developing analgesics that minimize peripheral itch side effects, a common limitation of orthosteric agonists . The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline alkaloids and is extensively investigated in drug discovery for its diverse biological activities . As a key intermediate, this compound provides researchers with a versatile structure for further functionalization, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability for in vivo efficacy . This compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyclopropyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H8N2OS/c12-8-6-3-4-13-9(6)11-7(10-8)5-1-2-5/h3-5H,1-2H2,(H,10,11,12)

InChI Key

LJKNOFDSFBUVIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CS3)C(=O)N2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylthieno 2,3 D Pyrimidin 4 Ol and Its Analogs

Established Synthetic Routes for Thieno[2,3-d]pyrimidin-4(3H)-one Scaffolds

The formation of the thieno[2,3-d]pyrimidin-4(3H)-one core is a critical step in the synthesis of the title compound. This bicyclic heterocycle is typically constructed from appropriately substituted thiophene (B33073) precursors.

Cyclization Reactions from 2-Aminothiophene-3-Carboxylic Acid Derivatives

A prevalent and versatile method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one scaffold involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives. nih.govsci-hub.sescielo.brresearchgate.netrsc.orgnih.gov This approach offers a reliable pathway to the desired heterocyclic system.

One of the most direct methods involves the condensation of a 2-aminothiophene-3-carboxylate ester with formamide (B127407), often in the presence of ammonium (B1175870) formate. sci-hub.seresearchgate.net This reaction, typically performed at elevated temperatures, leads to the formation of the pyrimidinone ring. researchgate.net For instance, refluxing a 2-aminothiophene-3-carboxamide (B79593) derivative in formamide can yield the corresponding 5,6,7,8-tetrahydrobenzo sci-hub.senih.govthieno[2,3-d]-pyrimidin-4(3H)-one. sci-hub.se Microwave irradiation has also been employed to accelerate this type of cyclization, offering a more efficient and environmentally friendly alternative to conventional heating. sci-hub.seresearchgate.net

Alternatively, 2-aminothiophene-3-carbonitriles can serve as starting materials. nih.gov These can be converted to the corresponding 2-aminothiophene-3-carboxamide, which then undergoes cyclization. The "Gewald Aminothiophene Synthesis" is a common one-pot reaction for preparing these 2-aminothiophene precursors. nih.gov Another variation involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) with formic acid, which facilitates the formation of the thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov

The following table summarizes various cyclization reactions starting from 2-aminothiophene-3-carboxylic acid derivatives to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Starting MaterialReagents and ConditionsProductReference
2-Aminothiophene-3-carboxylate esterFormamide, Ammonium formate, 145-150°CThieno[2,3-d]pyrimidin-4(3H)-one sci-hub.seresearchgate.net
2-Aminothiophene-3-carboxamideFormamide, Reflux5,6,7,8-Tetrahydrobenzo sci-hub.senih.govthieno[2,3-d]pyrimidin-4(3H)-one sci-hub.se
2-Aminothiophene-3-carbonitrileFormic acidThieno[2,3-d]pyrimidin-4(3H)-one nih.gov
2-Aminothiophene derivativeMicrowave-induced thermolysisThieno[2,3-d]pyrimidine (B153573) sci-hub.se

Multi-Component Reaction Approaches to Thienopyrimidine Ring Systems

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thienopyrimidines. sci-hub.seresearchgate.net These reactions involve the combination of three or more starting materials in a single step to form the final product, often with high yields and operational simplicity. researchgate.net

The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines. scielo.brrsc.org This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. nih.gov The resulting 2-aminothiophene can then be further elaborated to the thienopyrimidine scaffold as described in the previous section.

Another notable MCR approach is the Dimroth rearrangement, which can be utilized in the synthesis of thieno[2,3-d]pyrimidines. scielo.br This rearrangement allows for the conversion of one heterocyclic system into another and has been applied to the synthesis of various substituted thienopyrimidines. scielo.br

The following table highlights key multi-component reactions used in the synthesis of thienopyrimidine ring systems.

Reaction NameDescriptionApplicationReference
Gewald ReactionOne-pot synthesis of 2-aminothiophenes from a ketone/aldehyde, an activated nitrile, and sulfur.Preparation of key precursors for thieno[2,3-d]pyrimidines. scielo.brrsc.orgnih.gov
Dimroth RearrangementRearrangement of a heterocyclic system.Synthesis of substituted thieno[2,3-d]pyrimidines. scielo.br

Specific Strategies for Introducing the 2-Cyclopropyl Substituent

Once the thienopyrimidine core is established, or during its formation, the cyclopropyl (B3062369) group must be introduced at the C-2 position. This can be achieved through various synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and are well-suited for introducing the cyclopropyl group onto the thienopyrimidine scaffold. These reactions typically involve the coupling of a C-2 halogenated thienopyrimidine with a cyclopropyl-containing organometallic reagent.

While direct examples for 2-cyclopropylthieno[2,3-d]pyrimidin-4-ol are not abundant in the provided search results, the general principle of C-2 functionalization of pyrimidine (B1678525) and related heterocyclic systems is well-established. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the C-2 arylation and amination of various pyrimidine derivatives. rsc.orgnih.govnih.gov These methodologies can, in principle, be adapted for the introduction of a cyclopropyl group using an appropriate cyclopropyl-organometallic reagent, such as cyclopropylboronic acid (in a Suzuki coupling) or a cyclopropylzinc reagent (in a Negishi coupling).

The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield at the C-2 position, as competing reactions at other positions of the heterocyclic ring can occur.

Utilization of Cyclopropyl-Containing Precursors in Pyrimidine Ring Formation

An alternative strategy involves incorporating the cyclopropyl group into one of the precursors before the pyrimidine ring is formed. This approach can be highly efficient as it builds the desired substitution pattern directly into the final product.

This can be achieved by starting with a 2-amino-3-substituted thiophene where the substituent at the 2-position of the subsequent pyrimidine ring is already a cyclopropyl group or a precursor that can be readily converted to a cyclopropyl group. For example, one could envision starting with a 2-amino-3-cyanothiophene that bears a cyclopropylcarbonyl group at the 2-position. Cyclization of such a precursor would directly yield the this compound. This approach has been utilized in the synthesis of other 2-substituted thienopyrimidines. researchgate.net

Functionalization and Derivatization at the 4-Hydroxyl Position

The 4-hydroxyl group of this compound, which exists in tautomeric equilibrium with the 4-oxo form, provides a handle for further functionalization and derivatization. scielo.brresearchgate.netnih.gov This allows for the synthesis of a variety of analogs with potentially modified properties.

A common strategy for derivatization is the conversion of the 4-hydroxyl group to a 4-chloro group. This is typically achieved by treating the thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govnih.govsemanticscholar.org The resulting 4-chloro-thieno[2,3-d]pyrimidine is a versatile intermediate that can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C-4 position. nih.govnih.govnih.gov

For example, reaction of the 4-chloro intermediate with various amines can lead to the corresponding 4-amino-thieno[2,3-d]pyrimidine derivatives. scielo.brnih.gov Similarly, reaction with alkoxides or phenoxides can yield 4-alkoxy or 4-aryloxy derivatives.

The following table outlines common functionalization reactions at the 4-hydroxyl position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

Starting MaterialReagents and ConditionsProductReference
Thieno[2,3-d]pyrimidin-4(3H)-onePOCl₃ or PCl₅4-Chloro-thieno[2,3-d]pyrimidine nih.govnih.govsemanticscholar.org
4-Chloro-thieno[2,3-d]pyrimidineAmines (e.g., morpholine, N-methylpiperazine)4-Amino-thieno[2,3-d]pyrimidine derivatives scielo.brnih.govnih.gov
4-Chloro-thieno[2,3-d]pyrimidineAlcohols/Phenols, Base (e.g., NaH)4-Alkoxy/Aryloxy-thieno[2,3-d]pyrimidine derivatives semanticscholar.org
4-Chloro-thieno[2,3-d]pyrimidineHydrazine hydrate4-Hydrazino-thieno[2,3-d]pyrimidine nih.gov

Chemo- and Regioselective Synthesis Considerations

The selective synthesis of substituted thieno[2,3-d]pyrimidines is a critical aspect of their development as therapeutic agents. Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the control of the position at which a reaction occurs, are paramount in constructing the desired isomer.

A common and powerful method for constructing the thieno[2,3-d]pyrimidine core is the cyclization of 2-aminothiophene-3-carboxylate or its derivatives. The regioselectivity of this cyclization is crucial for obtaining the thieno[2,3-d]pyrimidine scaffold rather than the isomeric thieno[3,2-d]pyrimidine (B1254671) system. The initial choice of a 2-aminothiophene precursor dictates the final arrangement of the fused rings.

For instance, the synthesis of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines can be achieved by the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base. nih.gov This process is inherently regioselective, as the cyclization occurs between the acylamino group and the adjacent carboxamide to form the pyrimidine ring fused at the [2,3-d] position.

Furthermore, the introduction of substituents at specific positions on the thieno[2,3-d]pyrimidine nucleus often involves chemoselective reactions. For example, the conversion of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines to 4-chlorothieno[2,3-d]pyrimidines using phosphoryl chloride is a chemoselective chlorination of the hydroxyl group. nih.gov This 4-chloro intermediate is then susceptible to nucleophilic substitution, allowing for the regioselective introduction of various amine substituents at the C4 position. nih.gov

The synthesis of more complex analogs can also be governed by regioselective considerations. In multicomponent reactions, the order and position of bond formation are critical. For example, the synthesis of 2,4-diarylbenzo scielo.brnih.govthieno[3,2-d]pyrimidines has been achieved through a base-promoted one-pot three-component tandem reaction, highlighting the control over regiochemistry in complex transformations. researchgate.net While this example pertains to a different isomer, the principles of controlling regioselectivity in multicomponent setups are broadly applicable.

The following table summarizes key aspects of chemo- and regioselective synthetic strategies for thieno[2,3-d]pyrimidine derivatives.

Starting MaterialReagents/ConditionsProduct TypeSelectivity Aspect
2-Acylaminothiophene-3-carboxamideBase4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidineRegioselective cyclization to form the thieno[2,3-d] fused system. nih.gov
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidinesPhosphoryl chloride4-Chlorothieno[2,3-d]pyrimidinesChemoselective chlorination of the 4-hydroxyl group. nih.gov
4-Chlorothieno[2,3-d]pyrimidinesVarious amines4-Alkylamino- or 4-Arylaminothieno[2,3-d]pyrimidinesRegioselective nucleophilic substitution at the C4 position. nih.gov
2-Aminothiophene-3-carbonitrileIsothiocyanates, then base2-Thioxothieno[2,3-d]pyrimidin-4-oneRegioselective cyclization to form the pyrimidinone ring. nih.gov

These examples underscore the importance of carefully selecting starting materials and reaction conditions to navigate the challenges of chemo- and regioselectivity in the synthesis of this compound and its analogs. The ability to control these factors is essential for the efficient and unambiguous preparation of these target molecules.

Structure Activity Relationship Sar Studies of 2 Cyclopropylthieno 2,3 D Pyrimidin 4 Ol Derivatives

Influence of the 2-Cyclopropyl Group on Biological Activity and Pharmacological Profile

Role of Cyclopropyl (B3062369) Ring Strain and Conformational Restriction

The cyclopropyl ring is characterized by significant ring strain, estimated at approximately 27.6 kcal/mol, due to its non-ideal bond angles of 60°, a considerable deviation from the ideal 109.5° for sp³ hybridized carbon. masterorganicchemistry.com This inherent strain and the coplanarity of its three carbon atoms impose a rigid conformational constraint on the molecule. nih.govacs.org

This conformational restriction can be advantageous for several reasons:

Receptor Binding: By locking the substituent in a specific orientation, the cyclopropyl group can reduce the entropic penalty associated with binding to a biological target, potentially leading to higher affinity. nih.govacs.org

Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to improved metabolic stability and a longer half-life. nih.govhyphadiscovery.com However, in some cases, the cyclopropyl ring itself can undergo NADPH-dependent oxidation, leading to reactive metabolites, a possibility that medicinal chemists must consider. hyphadiscovery.com

Potency Enhancement: The rigid nature of the cyclopropyl group can help orient the molecule optimally within a receptor's binding pocket, enhancing potency. nih.govhyphadiscovery.com

Modulation of Lipophilicity and Binding Interactions by the Cyclopropyl Moiety

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The cyclopropyl group, while being an alkyl substituent, has unique electronic properties that modulate lipophilicity and binding interactions.

Key aspects include:

Lipophilicity Contribution: The cyclopropyl group is often used as a rigid alkyl linker or an isosteric replacement for an alkene. scientificupdate.com It generally increases the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets in a target protein. sci-hub.senih.gov However, its contribution to lipophilicity must be carefully balanced to maintain adequate aqueous solubility. nih.govacs.org

Strategic Placement: In the context of kinase inhibitors, for example, substituting a vulnerable methyl group with a cyclopropyl ring can block a metabolic pathway while simultaneously reaching deeper into a lipophilic pocket of the enzyme, thereby boosting potency. hyphadiscovery.com

Significance of the 4-Hydroxyl Functionality and its Tautomeric Equilibrium

The functionality at the C4-position of the pyrimidine (B1678525) ring is crucial for the biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives. The 4-hydroxyl group exists in a tautomeric equilibrium with its keto form, 2-cyclopropylthieno[2,3-d]pyrimidin-4(3H)-one. chemicalbook.comresearchgate.net This equilibrium is a pivotal aspect of the molecule's interaction with many biological targets, particularly protein kinases.

The keto form, 4(3H)-pyrimidinone, is often the most stable and biologically relevant tautomer. chemicalbook.com This is because the N-H group and the adjacent carbonyl oxygen can act as a hydrogen bond donor and acceptor, respectively. nih.gov This arrangement is critical for forming key hydrogen bond interactions with the "hinge region" of many protein kinases, a common binding motif for kinase inhibitors. nih.gov For instance, molecular docking studies of thieno[2,3-d]pyrimidine-based EGFR inhibitors show that the pyrimidine ring forms crucial hydrogen bonds with the hinge region residue Met793. nih.gov

The synthesis of many bioactive thienopyrimidines often proceeds through a thienopyrimidin-4-one intermediate, which can then be further functionalized if necessary. nih.gov For example, the 4-oxo group can be converted to a 4-chloro group, which then serves as a versatile handle for introducing various substituents via nucleophilic aromatic substitution. nih.gov

Impact of Substitutions on the Thiophene (B33073) Ring (Positions 5 and 6)

Modifications to the thiophene ring at positions 5 and 6 provide a powerful means to modulate the pharmacological profile of 2-cyclopropylthieno[2,3-d]pyrimidin-4-ol derivatives. The nature, size, and electronic properties of these substituents can profoundly affect target affinity, selectivity, and pharmacokinetic properties. tandfonline.com

SAR studies on various thieno[2,3-d]pyrimidine series have revealed several key trends:

Position 6: This position is often a key site for introducing larger aryl or heteroaryl groups that can extend into specific sub-pockets of the target enzyme, significantly enhancing potency. sci-hub.se For example, in a series of EGFR tyrosine kinase inhibitors, the in vitro activity was found to be highly dependent on the substitution pattern of a 6-aryl ring. researchgate.net

Position 5: Substitutions at this position are also important. In some series, variation at the C5 position with small groups like hydrogen or methyl did not show a significant impact on enzyme activity. sci-hub.se However, in other contexts, this position can be modified to fine-tune properties.

Combined Effect: The interplay between substituents at both positions is critical. For instance, in a study of PI3K inhibitors, specific substitutions on a phenyl ring attached to the thienopyrimidine scaffold were essential for activity. A 3-hydroxy moiety on the phenyl ring provided the best results, while moving it to the para-position or replacing it with other groups abolished the enzymatic activity. nih.gov

Table 1: Illustrative SAR at Positions 5 and 6 of the Thieno[2,3-d]pyrimidine Scaffold for Kinase Inhibition This table is a generalized representation based on findings from multiple studies.

Position Substituent Type General Impact on Activity Rationale / Example
C6 Large Aromatic/Heteroaromatic Rings Often increases potency Accesses specific hydrophobic pockets in the kinase active site. sci-hub.se
C6 Small Alkyl Groups Variable, often tolerated May provide minor adjustments to lipophilicity and fit.
C5 Hydrogen, Methyl Often minor impact on potency Suggests this position may be solvent-exposed or less critical for direct binding interactions in some targets. sci-hub.se
C5 & C6 Fused Ring (e.g., Tetrahydrobenzo) Can significantly alter scaffold shape and activity Creates a larger, more rigid system that can lead to novel interactions and activities. scielo.br

Positional Isomerism and its Implications for SAR (e.g., Thieno[2,3-d] vs. Thieno[3,2-d] vs. Thieno[3,4-d])

Thieno[2,3-d]pyrimidine: This is a widely studied and opulent scaffold in drug discovery. nih.govsci-hub.se Its geometry allows for substitutions that mimic the natural purine (B94841) bases, making it a successful core for numerous kinase inhibitors and other therapeutic agents. tandfonline.comresearchgate.net

Thieno[3,2-d]pyrimidine (B1254671): This isomer also features prominently in medicinal chemistry. researchgate.net SAR studies on thieno[3,2-d]pyrimidine-based VEGFR-2 inhibitors have shown that this scaffold is also highly effective. researchgate.net The orientation of the thiophene sulfur and the nitrogen atoms of the pyrimidine ring relative to the substituents differs from the [2,3-d] isomer, leading to distinct binding modes and SAR profiles. For instance, designing inhibitors based on this scaffold requires considering different substitution vectors to achieve optimal potency and selectivity. nih.gov

Thieno[3,4-d]pyrimidine: This isomer is less commonly explored compared to the other two but still holds therapeutic potential. nih.gov The different connectivity can lead to unique shapes and electronic properties, potentially targeting different classes of proteins or interacting with known targets in a novel manner.

The choice of isomeric scaffold is a fundamental decision in the rational design process, as it defines the spatial relationship between key pharmacophoric features. researchgate.netbohrium.com

Rational Design Principles for Optimizing Biological Efficacy and Selectivity

The development of potent and selective thienopyrimidine-based drugs relies on a set of rational design principles derived from extensive SAR studies, structural biology, and computational modeling. nih.govtandfonline.com

Key optimization strategies include:

Scaffold Hopping and Isomer Selection: Choosing the appropriate thienopyrimidine isomer (e.g., [2,3-d] vs. [3,2-d]) is a critical first step to correctly orient key binding groups. bohrium.comacs.org This strategy was successfully used in the design of potent PI3Kδ inhibitors. researchgate.net

Hinge-Binding Motif: For kinase inhibitors, maintaining the thienopyrimidin-4-one core is essential for establishing the canonical hydrogen bonds with the enzyme's hinge region. nih.govnih.gov

Exploiting Specific Pockets: Substituents at positions C2, C5, and C6 are designed to extend into specific hydrophobic or polar pockets within the target's active site to maximize potency and achieve selectivity. nih.govnih.gov For instance, selectivity for PI3Kδ over other PI3K isoforms was achieved through careful optimization of substituents on the thienopyrimidine core. acs.org

Modulating Physicochemical Properties: Substituents are chosen not only for their binding interactions but also to optimize ADME properties. For example, incorporating polar groups can improve solubility, while metabolically stable groups like the cyclopropyl moiety can enhance the drug's half-life. nih.govhyphadiscovery.com

Structure-Based Design: When the 3D structure of the target protein is available, molecular docking and molecular dynamics (MD) simulations are invaluable tools to predict binding modes, rationalize SAR data, and guide the design of new derivatives with improved efficacy. tandfonline.com

By systematically applying these principles, researchers can navigate the complex chemical space of thienopyrimidine derivatives to discover novel therapeutic agents with optimized biological efficacy and selectivity for a wide range of diseases. researchgate.net

Biological Activity Spectrum and Molecular Mechanisms of Action of 2 Cyclopropylthieno 2,3 D Pyrimidin 4 Ol Derivatives

Antimicrobial Activity Investigations

Research has demonstrated that thieno[2,3-d]pyrimidine (B153573) derivatives possess a broad spectrum of antimicrobial activities.

Antibacterial Efficacy and Mechanistic Pathways

Thieno[2,3-d]pyrimidine derivatives have shown notable antibacterial effects, particularly against Gram-positive bacteria. nih.govnih.gov Some compounds within this class have demonstrated potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov For instance, certain thieno[2,3-d]pyrimidinedione derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L against these resistant Gram-positive organisms. nih.govnih.gov However, their efficacy against Gram-negative bacteria has been reported to be generally weaker. nih.gov

The precise mechanisms of action for the antibacterial effects of these derivatives are still under investigation. nih.gov However, it is known that the thienopyrimidine scaffold is structurally analogous to purines, which are essential building blocks for nucleic acids. This similarity suggests that these compounds might interfere with bacterial DNA and RNA synthesis. The exploration of structure-activity relationships (SAR) is ongoing to optimize the antibacterial potency of these compounds. researchgate.net

Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound TypeTarget OrganismsActivity Range (MIC)Reference
Thieno[2,3-d]pyrimidinedionesGram-positive bacteria (MRSA, VISA, VRSA, VRE)2–16 mg/L nih.govnih.gov
Thieno[2,3-d]pyrimidine derivativesVarious bacteriaActivity comparable to Streptomycin in some cases researchgate.net

Antifungal Potential and Mode of Action

The antifungal properties of thieno[2,3-d]pyrimidine derivatives have also been a subject of study. nih.govnih.govresearchgate.net Research has shown that certain derivatives are effective against various fungal pathogens, including the plant pathogenic fungus Piricularia oryzae. nih.gov The synthesis of a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines has been a strategy to explore their antifungal potential. nih.gov

The mode of action for the antifungal activity is thought to involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity. nih.gov For example, some pyrazolo[3,4-d]pyrimidin-4-one derivatives, a related class of compounds, are believed to impede fungal growth by affecting mycelium morphology and increasing cell membrane permeability. nih.gov Further research is needed to fully elucidate the specific molecular targets of 2-cyclopropylthieno[2,3-d]pyrimidin-4-ol derivatives in fungi.

Antiviral Properties and Viral Target Modulation

The antiviral potential of thieno[2,3-d]pyrimidine derivatives has been explored against a variety of viruses. nih.govnih.govmdpi.comresearchgate.net Studies have investigated their activity against viruses such as Herpes Simplex Virus type 1 (HSV-1) and flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). mdpi.comresearchgate.net For instance, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against ZIKV and DENV. mdpi.com

The mechanism of antiviral action is believed to involve the inhibition of viral replication at different stages. researchgate.net The structural similarity of the thienopyrimidine core to purines suggests that these compounds could act as inhibitors of viral polymerases or other enzymes crucial for viral replication. nih.govresearchgate.net The specific viral targets and the exact mechanisms of inhibition are areas of active research.

Anticancer Research and Antitumor Mechanisms

Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of compounds in anticancer research due to their ability to target various cancer-related pathways. mdpi.comresearchgate.netresearchgate.net

Kinase Inhibition Profiles and Target Specificity

A primary mechanism through which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.netnih.govnih.gov

These derivatives have been shown to inhibit a range of kinases, including:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a significant anticancer strategy. Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown inhibitory activity against EGFR, a tyrosine kinase that plays a role in the growth and proliferation of various cancer types. mdpi.com This includes activity against both wild-type and mutant forms of EGFR. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival. Thienopyrimidine derivatives have been developed as inhibitors of PI3K. mdpi.com

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are important targets in cancer therapy. Certain pyrido[2,3-d]pyrimidines, a related class of compounds, have been shown to inhibit CDKs. nih.gov

Other Kinases: Research has also pointed to the inhibition of other kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cell morphology and migration. nih.gov

The specificity of these inhibitors is a key area of research, with efforts focused on designing compounds that selectively target cancer-associated kinases to minimize off-target effects.

Table 2: Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Kinase TargetSignificance in CancerReference
VEGFR-2Angiogenesis nih.gov
EGFRCell proliferation and survival mdpi.comnih.gov
PI3KCell growth and survival mdpi.com
ROCKCell morphology and migration nih.gov
CDKsCell cycle regulation nih.gov

Cellular Effects: Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

The kinase-inhibiting properties of this compound derivatives translate into significant cellular effects on cancer cells, primarily through the modulation of the cell cycle and the induction of apoptosis (programmed cell death).

Studies on various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and colon cancer, have demonstrated these effects. mdpi.commdpi.comnih.gov For example, some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have been shown to cause cell cycle arrest at different stages, such as the G1 or G2 phase, depending on the cancer cell line. nih.gov Specifically, an arrest in the G1 phase was observed in the estrogen receptor-positive MCF-7 cell line, while a G2 phase arrest was noted in MDA-MB-231 cells. nih.gov

Furthermore, these compounds can trigger apoptosis. This is often evidenced by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspases, which are key executioners of apoptosis, is another hallmark of the apoptotic process induced by these derivatives. nih.gov The ability of these compounds to induce apoptosis in cancer cells is a crucial aspect of their potential as anticancer agents.

Table 3: Cellular Effects of Thieno[2,3-d]pyrimidine Derivatives on Cancer Cell Lines

Cancer Cell LineCellular EffectReference
MCF-7 (Breast Cancer)Cell cycle arrest at G1 phase, Apoptosis mdpi.comnih.gov
MDA-MB-231 (Breast Cancer)Cell cycle arrest at G2 phase nih.gov
A549 (Lung Cancer)Apoptosis, Cell cycle arrest at G0/G1 phase nih.gov
HCT-116 (Colon Cancer)Cytotoxic activity nih.gov
HepG2 (Liver Cancer)Cytotoxic activity nih.gov

Other Emerging Biological Activities and Pathways

Beyond their well-established roles, derivatives of this compound are being investigated for a variety of other promising biological activities. These emerging applications highlight the versatility of the thienopyrimidine scaffold and its potential to address a wide range of therapeutic needs.

Anti-inflammatory Properties

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.netpharmacophorejournal.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

One of the primary mechanisms by which these derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 isoform is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can effectively reduce inflammation. For instance, a series of novel tetrahydrobenzo nih.govasm.orgthieno[2,3-d]pyrimidine derivatives were designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory cascade. nih.gov A heterodimer created from this series demonstrated potent suppressor activity against reactive oxygen species (ROS) and the pro-inflammatory cytokine IL-6. nih.gov

In addition to enzyme inhibition, some thienopyrimidine derivatives have been shown to modulate the production of pro-inflammatory cytokines. nih.gov For example, certain compounds can significantly reverse the lipopolysaccharide (LPS)-enhanced production of ROS and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov This suggests that these derivatives can interfere with the signaling pathways that lead to the production of these inflammatory mediators.

The anti-inflammatory activity of thienopyrimidine derivatives has been demonstrated in various experimental models. For example, some synthesized compounds were found to significantly reduce carrageenan-induced paw edema in rats, a common model for acute inflammation. cu.edu.eg Furthermore, these compounds were able to decrease the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum of these animals, providing further evidence of their anti-inflammatory mechanism. cu.edu.eg

The following table summarizes the anti-inflammatory activity of selected thienopyrimidine derivatives:

CompoundTarget(s)Key Findings
Tetrahydrobenzo nih.govasm.orgthieno[2,3-d]pyrimidine heterodimerCOX-2, 15-LOXPotent suppressor of ROS and IL-6 production. nih.gov
Thienopyrimidine 5jNitric Oxide (NO)Surpassed reference drugs in suppressing NO production. nih.gov
Thienopyrimidine 5aTNF-αSignificantly suppressed TNF-α production. nih.gov
Thienopyrimidines 7c and 9bNot specifiedShowed significant anti-inflammatory activity. nih.gov
Thienopyrimidine 4cPGE2Most potent in vivo anti-inflammatory activity and significant reduction of PGE2. cu.edu.eg

Central Nervous System (CNS) Protective Effects

Thienopyrimidine derivatives have shown potential for a range of biological activities, including the protection of the central nervous system (CNS). nih.gov While direct research on this compound for CNS protection is not extensively documented in the provided results, the broader class of thienopyrimidines has been studied for such effects. The structural similarity of thienopyrimidines to purine (B94841) bases allows them to interact with various biological targets, some of which are relevant to neurological health. nih.gov

The exploration of thienopyrimidine derivatives has uncovered a wide array of pharmacological activities, including anticancer and antioxidant properties, which can be indirectly linked to neuroprotection. nih.gov Oxidative stress and inflammation are known to play significant roles in the pathogenesis of many neurodegenerative diseases. Therefore, the anti-inflammatory and antioxidant activities reported for some thienopyrimidine derivatives could contribute to their potential CNS protective effects.

It is important to note that while the general class of thienopyrimidines has been associated with CNS protective effects, specific studies focusing on the this compound derivative are needed to confirm its direct role and mechanisms of action in neuroprotection.

Antiprotozoal and Antimalarial Applications

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel antiprotozoal and antimalarial agents. nih.govnih.gov The structural resemblance of these compounds to purines enables them to interfere with essential metabolic pathways in parasites. nih.gov

In the context of malaria, derivatives of thienopyrimidine have demonstrated significant activity against various stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans. asm.orgnih.govnih.gov Some compounds have shown potent inhibitory effects on both the asexual erythrocytic stage and the liver stage of the parasite. nih.govnih.gov A notable example is a 2-amino-thienopyrimidinone derivative named gamhepathiopine, which exhibits submicromolar activity against both the blood and liver forms of Plasmodium. asm.org

The mechanism of action for the antimalarial activity of these derivatives is multifaceted. Some compounds are believed to inhibit parasite-specific enzymes that are crucial for their survival. For instance, some thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of falcipain-2, a major cysteine protease of P. falciparum that is essential for hemoglobin hydrolysis and parasite development. nih.gov Others have been found to target the coenzyme A (CoA) synthetic pathway, which is vital for the parasite's metabolic functions in both asexual and sexual stages. nih.gov

Furthermore, some thienopyrimidine derivatives have shown the potential to block the transmission of the parasite to mosquitoes, a critical aspect of malaria eradication efforts. nih.gov For instance, compound 56e, a 4-thioether-thieno[2,3-d]pyrimidine, not only displayed potent antiplasmodial activity but also demonstrated the ability to block parasite transmission. nih.gov

Beyond malaria, certain thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole (B57391) ring have been synthesized and evaluated for their activity against other protozoan parasites, such as Trichinella spiralis and Giardia lamblia (L. muris in mice). nih.gov Some of these compounds exhibited high efficacy against T. spiralis in vitro and showed 100% effectiveness in treating L. muris infections in mice. nih.gov

The following table summarizes the antiprotozoal and antimalarial activity of selected thienopyrimidine derivatives:

Compound/Derivative SeriesTarget Organism(s)Key Findings
Gamhepathiopine (a 2-amino-thienopyrimidinone)Plasmodium falciparum, Plasmodium yoeliiActive against both blood and liver stages of the parasite. asm.orgnih.gov
4-Thioether-thieno[2,3-d]pyrimidines (e.g., 56e)Plasmodium falciparumPotent antiplasmodial activity and blocks parasite transmission by targeting the CoA pathway. nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-ones with benzimidazole ringTrichinella spiralis, Lamblia murisHigh in vitro activity against T. spiralis and 100% efficacy against L. muris in mice. nih.gov
2,4-Diamino-thienopyrimidines (e.g., analogue 40)Plasmodium bergheiExcellent in vivo antimalarial activity in a mouse model. acs.org

Enzyme Inhibition Beyond Kinases (e.g., NAPE-PLD, ACC, DHFR)

The therapeutic potential of thieno[2,3-d]pyrimidine derivatives extends beyond their well-known activity as kinase inhibitors. These compounds have been shown to inhibit a variety of other enzymes that are implicated in a range of diseases.

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. nih.govnih.gov While specific inhibitors for NAPE-PLD are still being developed, some small molecules have been identified that can modulate its activity. nih.govacs.org For instance, a desketoraloxifene (B1670293) analogue has been found to weakly inhibit NAPE-PLD. acs.org Although direct inhibition by this compound has not been reported, the structural diversity of thienopyrimidine derivatives suggests that they could be explored as potential NAPE-PLD inhibitors.

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid synthesis and oxidation. acs.org Inhibition of ACC has therapeutic potential for the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). acs.orgwipo.int A series of novel thienopyrimidines have been developed as potent ACC inhibitors, demonstrating the potential of this scaffold to target metabolic pathways. acs.org

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. researchgate.netnih.gov Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as DHFR inhibitors. researchgate.netnih.govacs.org These compounds have shown promising antitumor activity in various cancer cell lines. nih.govacs.org For example, compounds 7d and 10e exhibited significant DHFR inhibitory activity, and docking studies have provided insights into their binding modes within the enzyme's active site. nih.gov

The following table summarizes the inhibitory activity of selected thienopyrimidine derivatives against these enzymes:

Compound/Derivative SeriesTarget EnzymeTherapeutic AreaKey Findings
Desketoraloxifene analogueNAPE-PLDNeurological and inflammatory disordersWeakly inhibits NAPE-PLD. acs.org
Novel thienopyrimidinesACCLiver diseases (NAFLD, NASH)Act as potent inhibitors of ACC. acs.orgwipo.int
Thienopyrimidine 7d and 10eDHFRCancerShowed high inhibitory activity against DHFR. nih.gov
Thienopyrimidine 20DHFRCancerMore potent inhibitor of DHFR than methotrexate (B535133) in a study. acs.org

Computational and in Silico Investigations of 2 Cyclopropylthieno 2,3 D Pyrimidin 4 Ol Derivatives

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding ligand-target interactions and estimating binding affinity. For the broader class of thieno[2,3-d]pyrimidine (B153573) derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for various protein targets, including kinases and other enzymes implicated in disease. nih.gov For instance, studies on related pyrimidine (B1678525) derivatives have utilized molecular docking to assess their antiviral potency against targets like the SARS-CoV-2 main protease. nih.gov

In a typical molecular docking workflow for a compound like 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol, the three-dimensional structure of the ligand would be docked into the binding site of a target protein. The resulting poses would be scored based on various energy functions to predict the most stable binding mode. This analysis would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For example, research on pyrimidine-2-thione derivatives used docking to identify potential inhibitors of H-RAS, a protein involved in cancer development. nih.gov However, specific docking studies detailing the binding modes and affinity of this compound against any particular target are not prominently documented in scientific literature.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. These simulations can provide insights into the conformational changes of both the ligand and the protein upon binding and assess the stability of the predicted interactions. Studies on related pyrrolo[2,3-d]pyrimidine derivatives have used MD simulations to understand their inhibitory mechanisms against p21-activated kinase 4 (PAK4). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. For the thieno[2,3-d]pyrimidine scaffold, QSAR studies have been conducted to predict their activity against various targets. For example, QSAR analysis has been performed on thieno[3,2-d]pyrimidine (B1254671) derivatives as adenosine (B11128) receptor antagonists for Parkinson's disease. researchgate.net

To develop a QSAR model for this compound derivatives, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which quantify different aspects of the chemical structure, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. The predictive power of the resulting model would be validated using an external test set of compounds. Such a model could then be used to predict the activity of novel derivatives of this compound.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can be used as a 3D query to search large compound libraries in a process called virtual screening, with the aim of identifying new "hit" compounds. For related heterocyclic systems like pyrido[2,3-d]pyrimidines, pharmacophore modeling has been used in the discovery of potential anticancer agents. researchgate.net

A pharmacophore model for a target of interest could be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of the protein itself. nih.gov This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model could then be used to screen virtual databases for other molecules that match the pharmacophore and are therefore likely to be active.

Theoretical Insights into Electronic Structure and Reactivity

Theoretical calculations based on quantum mechanics can provide valuable insights into the electronic structure and reactivity of a molecule. These methods can be used to calculate properties such as molecular orbital energies, electrostatic potential surfaces, and bond dissociation energies. This information can help in understanding the intrinsic properties of a molecule and its potential for chemical reactions.

Future Perspectives and Research Directions for 2 Cyclopropylthieno 2,3 D Pyrimidin 4 Ol

Exploration of Novel and Efficient Synthetic Routes for Analog Library Generation

The generation of a diverse library of analogs is fundamental to exploring the full potential of the 2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol scaffold. Future research will likely focus on developing more efficient and versatile synthetic methodologies. Established methods like the Gewald reaction for constructing the initial thiophene (B33073) ring, followed by cyclization to form the pyrimidine (B1678525), will continue to be refined. nih.govrsc.org Innovations may include one-pot reactions and microwave-assisted synthesis to expedite the production of derivatives and improve yields. nih.govscielo.br

Key synthetic strategies that could be further explored include:

Starting Material Diversification: Utilizing a broader range of starting materials, such as different ketones in the Gewald reaction or variously substituted anilines in Dimroth rearrangements, can introduce greater structural diversity. scielo.brresearchgate.net

Late-Stage Functionalization: Developing methods for the late-stage modification of the thieno[2,3-d]pyrimidine (B153573) core would allow for the rapid generation of analogs from a common intermediate. This could involve reactions like chlorination followed by nucleophilic aromatic substitution to introduce various amines or other functional groups at the 4-position. nih.govmdpi.com

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and reaction control for the synthesis of these compounds.

A significant focus will be on creating libraries of compounds with systematic variations to the cyclopropyl (B3062369) group, the thieno[2,3-d]pyrimidin-4-ol core, and any appended functionalities. These libraries will be crucial for the advanced structure-activity relationship (SAR) studies discussed in the following section.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is critical for optimizing their biological activity. Future efforts will leverage combinatorial chemistry to generate large, diverse libraries of related compounds. These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological effects. rsc.orgnih.gov

Key areas for advanced SAR studies include:

Systematic Modification: The synthesis of compound libraries will involve systematic modifications at key positions of the thieno[2,3-d]pyrimidine scaffold. This includes altering the substituents on the pyrimidine ring, the thiophene ring, and exploring bioisosteric replacements for the cyclopropyl group.

Pharmacophore Modeling: As SAR data is generated, computational pharmacophore models can be developed to identify the key structural features essential for biological activity. These models will guide the design of new, more potent, and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be employed to establish mathematical relationships between the chemical structure and biological activity of the synthesized compounds. This will enable the prediction of the activity of novel compounds before their synthesis.

The insights gained from these advanced SAR studies will be instrumental in designing the next generation of thieno[2,3-d]pyrimidine-based therapeutic agents with improved efficacy and safety profiles.

Comprehensive Elucidation of Specific Biological Targets and Detailed Mechanism of Action

While the thieno[2,3-d]pyrimidine scaffold has been associated with various biological activities, a comprehensive understanding of the specific molecular targets and the detailed mechanism of action for this compound and its derivatives is still an area of active research. Future investigations will aim to move beyond broad phenotypic screening to pinpoint the precise proteins and pathways through which these compounds exert their effects.

Potential biological targets for thieno[2,3-d]pyrimidine derivatives include:

Kinases: Numerous studies have identified thieno[2,3-d]pyrimidines as inhibitors of various kinases, including PI3K, VEGFR-2, and EGFR. nih.govnih.govnih.gov Future research will focus on identifying the specific kinases targeted by this compound and its analogs.

Phosphodiesterases (PDEs): Some thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against PDEs, such as PDE4. rsc.org

Sirtuins: Recent discoveries have implicated thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. acs.org

Topoisomerases: Certain thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of topoisomerase II. nih.gov

To elucidate the mechanism of action, a combination of experimental approaches will be necessary:

Biochemical Assays: In vitro enzyme inhibition assays will be crucial to confirm direct interactions with putative targets and to determine inhibitory potency (e.g., IC50 values). nih.govnih.gov

Cell-Based Assays: Cellular assays will be used to investigate the downstream effects of target engagement, such as the inhibition of signaling pathways, induction of apoptosis, and cell cycle arrest. nih.gov

Omics Approaches: Techniques like proteomics and transcriptomics can provide a global view of the cellular changes induced by compound treatment, helping to identify affected pathways and potential off-target effects.

A thorough understanding of the molecular targets and mechanism of action is essential for the rational design of more selective and effective drugs and for predicting potential therapeutic applications and side effects.

Investigation of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is increasingly being recognized as a valuable strategy for treating complex diseases such as cancer and neurodegenerative disorders. The thieno[2,3-d]pyrimidine scaffold, with its demonstrated activity against a range of targets, is well-suited for a multi-targeting approach. nih.gov

Future research in this area will focus on:

Designing Multi-Target Ligands: Intentionally designing derivatives of this compound that can modulate multiple, disease-relevant targets simultaneously. For example, a single compound could be engineered to inhibit both a key kinase and a protein involved in drug resistance.

Synergistic Effects: Investigating whether hitting multiple targets with a single agent leads to synergistic therapeutic effects that are greater than the sum of inhibiting each target individually.

Complex Disease Models: Utilizing more sophisticated disease models, such as co-cultures and organoids, to evaluate the efficacy of multi-targeting compounds in a more physiologically relevant context.

The development of thieno[2,3-d]pyrimidine-based multi-target agents holds the promise of more effective treatments for complex diseases by addressing the intricate network of pathways that contribute to their pathology.

Development of Innovative In Vitro and In Vivo Models for Enhanced Biological Evaluation

To accurately assess the therapeutic potential of this compound and its analogs, the development and use of more sophisticated and predictive biological models are essential. Moving beyond traditional 2D cell cultures, future research will incorporate more physiologically relevant systems.

Innovations in biological evaluation will include:

3D Cell Culture Models: The use of spheroids and organoids will provide a more accurate representation of the in vivo tumor microenvironment, allowing for a better assessment of drug penetration, efficacy, and toxicity.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a highly predictive platform for evaluating anticancer agents.

Humanized Mouse Models: For studying immunomodulatory effects, mouse models with a humanized immune system will be invaluable.

Zebrafish and Other Model Organisms: The use of alternative model organisms like zebrafish can provide a rapid and cost-effective means for in vivo screening of compound libraries for efficacy and toxicity.

The data generated from these advanced models will provide a more robust and reliable basis for making decisions about which compounds to advance into clinical development.

Application of Artificial Intelligence and Machine Learning for De Novo Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. In the context of this compound, these computational tools can be applied to accelerate the design-synthesize-test-analyze cycle.

Future applications of AI and ML include:

Generative Models for De Novo Design: Using generative AI models to propose novel molecular structures based on the thieno[2,3-d]pyrimidine scaffold that are predicted to have high affinity for a specific biological target. youtube.com These models can learn from existing chemical data to generate molecules with desired properties. youtube.com

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. This will allow for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis Planning: AI tools can also be used to devise efficient synthetic routes for the designed molecules, further streamlining the drug discovery process. youtube.com

By integrating AI and ML into the research workflow, the discovery and optimization of novel thieno[2,3-d]pyrimidine-based drug candidates can be made more efficient and cost-effective.

Structural Biology Studies of Protein-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)

A detailed understanding of how this compound and its analogs bind to their protein targets at the atomic level is crucial for rational drug design. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in achieving this.

Future structural biology efforts will focus on:

Co-crystallization: Obtaining high-resolution crystal structures of target proteins in complex with potent thieno[2,3-d]pyrimidine inhibitors. These structures will reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and other molecular interactions.

Structure-Guided Drug Design: Using the structural information to guide the design of new analogs with improved affinity and selectivity. For example, if a structure reveals an unoccupied pocket in the binding site, a new analog can be designed to fill that pocket and form additional favorable interactions.

Understanding Resistance Mechanisms: Structural studies can also help to elucidate the mechanisms by which mutations in the target protein lead to drug resistance. This knowledge can then be used to design new inhibitors that are effective against resistant forms of the protein.

The insights gained from these structural studies will provide an invaluable roadmap for the optimization of this compound-based compounds into highly effective and selective therapeutic agents.

Q & A

Basic Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and thienopyrimidine core.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal structure ambiguities, particularly for regiochemical confirmation of substituents .
  • Melting point analysis : Sharp melting ranges (e.g., 205–208°C) indicate purity .

How can researchers resolve contradictions in reported biological activities of thienopyrimidine analogs?

Advanced Question
Contradictions often arise from:

  • Structural variability : Subtle substituent changes (e.g., 4-fluorophenyl vs. cyclopropyl groups) alter bioactivity. For example, 2-[5-(4-fluorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetic acid exhibits distinct receptor binding compared to non-fluorinated analogs .
  • Assay conditions : Variations in cell lines, concentration ranges, or incubation times require standardization.
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across studies. Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) is recommended .

What methodological frameworks are used to study structure-activity relationships (SAR) in thienopyrimidine derivatives?

Advanced Question

  • Fragment-based design : Systematically modify substituents (e.g., cyclopropyl, triazole, or fluorophenyl groups) and evaluate impacts on target binding .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity. Molecular docking identifies key interactions with biological targets (e.g., kinases or antimicrobial enzymes) .
  • Bioactivity profiling : Test derivatives against a panel of assays (e.g., antimicrobial, anticancer) to correlate structural features with functional outcomes. For example, triazole-tethered analogs showed enhanced antimicrobial activity due to improved solubility .

How can researchers address challenges in scaling up synthesis for preclinical studies?

Advanced Question

  • Process intensification : Transition from batch to flow chemistry for safer handling of exothermic reactions.
  • Purification optimization : Replace column chromatography with recrystallization or centrifugal partitioning chromatography (CPC) to reduce solvent waste.
  • Stability studies : Assess degradation under varying pH, temperature, and light conditions to define storage protocols. Pilot-scale reactions (10–100 g) should validate reproducibility .

What are the limitations of current synthetic routes for generating this compound?

Advanced Question

  • Low regioselectivity : Competing pathways may yield isomeric byproducts. Use directing groups (e.g., nitro or amino substituents) to control cyclization .
  • Sensitivity to moisture : Cyclopropyl groups can hydrolyze under acidic conditions. Anhydrous solvents and inert atmospheres mitigate this .
  • Yield variability : Impurities in starting materials (e.g., 2-aminothiophenes) require rigorous pre-synthesis quality control via NMR or GC-MS.

How can researchers leverage cross-disciplinary approaches to expand applications of this compound?

Advanced Question

  • Materials science : Explore its use as a ligand for metal-organic frameworks (MOFs) due to nitrogen/oxygen donor sites.
  • Photodynamic therapy : Modify the thienopyrimidine core with photosensitizers (e.g., porphyrins) for light-activated drug delivery .
  • Proteomics : Label derivatives with biotin or fluorescent tags to study target engagement in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.